SQ 29548

Receptor Pharmacology Binding Affinity TP Receptor

Procure high-purity SQ 29548, a silent TP antagonist with Ki=4.1 nM. Essential for unambiguous vaso/bronchoconstriction and thrombosis studies. Unlike Daltroban, it lacks partial agonism, ensuring clear, reproducible results. Ideal for receptor autoradiography with available tritiated form. This ≥98% pure reference antagonist delivers consistent performance for your critical research.

Molecular Formula C21H29N3O4
Molecular Weight 387.5 g/mol
CAS No. 98672-91-4
Cat. No. B1681088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSQ 29548
CAS98672-91-4
Synonyms7-(3-((2-((phenylamino)carbonyl)hydrazino)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-5-heptenoic acid
SQ 26538
SQ 28053
SQ 29548
SQ-26,538
SQ-26538
SQ-28053
SQ-29548
SQ26,538
SQ26538
Molecular FormulaC21H29N3O4
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESC1CC2C(C(C1O2)CC=CCCCC(=O)O)CNNC(=O)NC3=CC=CC=C3
InChIInChI=1S/C21H29N3O4/c25-20(26)11-7-2-1-6-10-16-17(19-13-12-18(16)28-19)14-22-24-21(27)23-15-8-4-3-5-9-15/h1,3-6,8-9,16-19,22H,2,7,10-14H2,(H,25,26)(H2,23,24,27)/b6-1-/t16-,17+,18+,19-/m1/s1
InChIKeyRJNDVCNWVBWHLY-YVUOLYODSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SQ 29548 (CAS 98672-91-4) TP Receptor Antagonist: Potency and Baseline Characteristics for Research Procurement


SQ 29548, also designated SQ 29,548, is a bicyclic prostaglandin analog that functions as a potent, competitive, and reversible antagonist of the thromboxane-prostanoid (TP) receptor, the primary target for thromboxane A2 (TXA2) and prostaglandin endoperoxides [1]. The compound, with molecular formula C21H29N3O4 and a molecular weight of approximately 387.5 g/mol, is typically supplied at ≥98% purity . It is widely utilized as a high-affinity radioligand and pharmacological tool to dissect TP receptor-mediated signaling in vitro and in vivo. Its fundamental utility stems from a well-characterized ability to block TP receptor activation induced by agonists such as U-46619 and arachidonic acid, without affecting cyclooxygenase or thromboxane synthetase activity [2].

Why Substituting SQ 29548 with Other TP Antagonists is Scientifically Unwarranted Without Confirmatory Data


Despite sharing a common nominal target (the TP receptor), thromboxane receptor antagonists constitute a structurally and pharmacologically heterogeneous class. Studies comparing up to nine structurally dissimilar antagonists, including SQ 29548, Daltroban (BM 13505), Sulotroban (BM 13177), and Ramatroban, demonstrate that activities span at least four orders of magnitude across different functional assays [1]. This profound variability in potency translates directly into major differences in the concentration required for receptor blockade, the degree of selectivity against related prostanoid receptors (e.g., DP2/CRTH2), and the presence of off-target activities such as partial agonism. Consequently, simple substitution of one TP antagonist for another without rigorous revalidation of concentration-response relationships in the specific experimental system of interest introduces substantial risk of both false-negative results (due to insufficient blockade) and false-positive findings (due to off-target effects or intrinsic activity).

Quantitative Evidence for SQ 29548 Differentiation vs. Key TP Receptor Antagonists


Superior Binding Affinity at the Human Recombinant TP Receptor vs. Ramatroban and Sulotroban

SQ 29548 demonstrates exceptionally high affinity for the human recombinant TP receptor with an equilibrium dissociation constant (Ki) of 4.1 nM [1]. This affinity is substantially greater than that of the dual TP/DP2 antagonist Ramatroban, which exhibits a Ki of 10-13 nM [2] for the TP receptor. Furthermore, Sulotroban (BM 13177) is markedly less potent, with an IC50 of 1500 nM for antagonizing U-46619-induced contraction of rat thoracic aorta [3], indicating an affinity difference of at least two orders of magnitude.

Receptor Pharmacology Binding Affinity TP Receptor

Greater Functional Antagonism of U-46619-Induced Platelet Aggregation vs. Daltroban and Sulotroban

In a functional assay using washed human platelets stimulated with the TP agonist U-46619, SQ 29548 inhibits aggregation with an IC50 of 0.06 µM (60 nM) [1]. This functional potency is approximately 1.3-fold greater than that of Daltroban (BM 13505), which has a reported IC50 of 77 nM in the same or a highly similar assay [2]. The functional difference relative to Sulotroban is even more dramatic, as Sulotroban's activity is measured in the micromolar range .

Platelet Biology Functional Antagonism Thrombosis

Higher Potency in Vascular Smooth Muscle Contraction Assays vs. Ramatroban

In isolated guinea-pig tracheal spirals contracted with the TP agonist 11,9-epoxymethano PGH2 (U-46619 analog), the active chiral form SQ 29,548 exhibits a pA2 value of 9.1 [1]. This corresponds to a functional Kb of approximately 0.8 nM. In contrast, Ramatroban's functional antagonism in similar tissue-based assays is reported with a pA2 of approximately 8.0-8.3 . The approximate 10-fold difference in pA2 values underscores SQ 29548's greater functional potency in intact tissue preparations.

Vascular Biology Smooth Muscle Pharmacology Functional Antagonism

Absence of Partial Agonism Distinguishes SQ 29548 from Daltroban

A critical functional differentiation is that SQ 29548 behaves as a silent competitive antagonist, devoid of intrinsic activity. In contrast, the structurally distinct antagonist Daltroban (BM 13,505) has been shown to exhibit partial agonist properties at TP receptors, causing a small but significant pulmonary hypertensive response in anesthetized rats that is itself blocked by SQ 29548 [1]. While both SQ 29548 and Ramatroban have been reported to act as inverse agonists at the TP receptor in certain overexpression systems [2], Daltroban's partial agonism in native vascular tissue represents a distinct and potentially confounding pharmacological profile.

Receptor Pharmacology Inverse Agonism Functional Selectivity

Validated Utility as a High-Affinity Radioligand (³H-SQ 29548) for TP Receptor Quantification

SQ 29548 is not only a potent antagonist but is also widely validated and employed as a tritiated radioligand (³H-SQ 29548) for the quantitative characterization of TP receptors. Saturation binding studies using ³H-SQ 29548 on human platelet membranes have determined a Kd of 69 nM and a Bmax of 3.9 pmol/mg protein [1]. This established radioligand application provides a robust, quantitative method for assessing TP receptor density and affinity in various tissues and cell types, a capability that is not uniformly established or commercially available for many other TP antagonists.

Radioligand Binding Receptor Quantification Autoradiography

Optimal Research Applications for SQ 29548 Based on Verified Differential Performance


Definitive In Vitro and Ex Vivo Blockade of TP Receptor Signaling

For experiments requiring complete and unambiguous blockade of TP receptors to dissect their contribution to complex biological responses, SQ 29548 is the superior choice. Its high affinity (Ki = 4.1 nM) and functional potency (IC50 = 60 nM for platelet aggregation; pA2 = 9.1 in smooth muscle contraction) [1] enable robust inhibition at concentrations as low as 0.1-1 µM. Its silent antagonist profile ensures that the observed effects are due solely to the removal of endogenous TP tone, without the confounding variable of partial agonism seen with alternatives like Daltroban [2].

Quantitative Autoradiography and Competitive Binding Assays

SQ 29548, in its tritiated form (³H-SQ 29548), is an essential tool for quantitative receptor autoradiography and radioligand binding assays aimed at mapping TP receptor distribution and density in tissues [1]. The well-characterized binding kinetics (Kd = 69 nM on platelet membranes) provide a reliable benchmark for comparing receptor expression across different experimental conditions, disease models, or tissue types. This application leverages a unique property of the molecule that is not a standard feature of its comparator compounds.

Functional Studies in Cardiovascular and Pulmonary Pharmacology

The extensive validation of SQ 29548 in vascular and airway smooth muscle preparations makes it a reference antagonist for studying TP receptor-mediated vasoconstriction and bronchoconstriction. Its demonstrated ability to completely inhibit U-46619-induced coronary vasoconstriction in vivo at a dose of 0.2 mg/kg/h [1] and its high potency in isolated tissues [2] establish it as a reliable tool for investigating the role of thromboxane A2 and isoprostanes in conditions such as pulmonary hypertension, myocardial ischemia-reperfusion injury, and asthma.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for SQ 29548

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.